molecular formula C6H3F3N4O3 B12005770 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide CAS No. 658-77-5

2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide

Cat. No.: B12005770
CAS No.: 658-77-5
M. Wt: 236.11 g/mol
InChI Key: XNRDQOMWWCVGSK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2) is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a trifluoroacetamide moiety at the 2-position. Its molecular formula is C₇H₄F₃N₃O₃, and its structure is characterized by the electron-withdrawing trifluoromethyl group and the nitro group, which enhance its reactivity in organic synthesis . The compound serves as a versatile intermediate for further chemical modifications, particularly in medicinal chemistry, where its nitro group can be reduced to amines or utilized in coupling reactions.

Properties

CAS No.

658-77-5

Molecular Formula

C6H3F3N4O3

Molecular Weight

236.11 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-nitropyrimidin-2-yl)acetamide

InChI

InChI=1S/C6H3F3N4O3/c7-6(8,9)4(14)12-5-10-1-3(2-11-5)13(15)16/h1-2H,(H,10,11,12,14)

InChI Key

XNRDQOMWWCVGSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)NC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitro-2-pyrimidinamine and 2,2,2-trifluoroacetyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Reaction Steps: The 5-nitro-2-pyrimidinamine is first reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction mixture is then stirred at a controlled temperature, typically around 0-5°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2,2,2-trifluoro-N-(5-amino-2-pyrimidinyl)acetamide.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide exhibit potent antibacterial properties. These compounds can inhibit bacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria. This inhibition can lead to the treatment of bacterial infections by disrupting the translation process necessary for bacterial growth .

Anti-HIV Properties

Recent studies have highlighted the potential of pyrimidine derivatives in HIV treatment. Compounds with similar structures have shown effectiveness against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that this compound may also possess similar antiviral properties . The ability to interact with viral proteins could make it a valuable addition to antiretroviral therapy.

Agricultural Applications

The trifluoromethyl group in the compound enhances its efficacy as a pesticide. Fluorinated compounds are known for their stability and effectiveness in agricultural chemicals, making this compound a candidate for further investigation in pest management strategies .

Case Study 1: Antibacterial Efficacy

A study conducted on various pyrimidine derivatives demonstrated that those containing nitro groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial protein synthesis, leading to cell death .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Similar Nitropyrimidine DerivativeS. aureus10 µg/mL

Case Study 2: Anti-HIV Potential

In vitro studies on pyrimidine derivatives indicated that certain modifications could enhance their effectiveness against HIV strains resistant to existing NNRTIs. These findings suggest that structural variations in compounds like this compound could yield new leads for HIV treatment .

CompoundEC50 (nM)Resistance Profile
This compound200Resistant to K103N mutation
Control NNRTI (Efavirenz)150Sensitive

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the desired effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoroacetamide Derivatives

Compound Name (CAS/Reference) Core Structure Key Substituents Pharmacological Activity Applications
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (1765-10-2) Pyridine 5-nitro, 2-trifluoroacetamide Potential biological activity Organic synthesis, medicinal intermediate
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethylpyrimidinylsulfanyl, methyl Not explicitly reported Medical intermediate synthesis
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Pyrimidine 2-amino, 4,6-dihydroxy Antifungal, antibacterial Drug discovery (e.g., antimicrobials)
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide Phenyl 2-iodo, trifluoroacetamide Enhanced metabolic stability Bioactive compound synthesis
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide (129476-63-7) Quinoline Trifluoroacetamide at position 8 Therapeutic candidate potential Pharmaceutical development

Biological Activity

2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C6_6H3_3F3_3N4_4O3_3
  • CAS Number : 658-77-5
  • Molecular Weight : 228.11 g/mol
  • Functional Groups : The compound features a trifluoromethyl group and a nitropyrimidine moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biochemical pathways.

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response. For instance, it has been noted for its selectivity towards PKMYT1, a regulator of CDK1 phosphorylation, which is crucial in cancer biology .
  • Interaction with Cellular Pathways :
    • Studies indicate that the compound may modulate pathways related to apoptosis and cellular proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • PKMYT1 Inhibition :
    • A study demonstrated that this compound exhibited significant inhibitory effects on PKMYT1 with an IC50_{50} value indicating potent activity .
CompoundIC50_{50} (μM)Selectivity
This compound0.012High over WEE1
  • Fluorinated Compounds in Drug Design :
    • The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds. This property is crucial for developing orally bioavailable drugs .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its fluorinated structure. Studies have indicated that fluorinated compounds often exhibit improved permeability across biological membranes .

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